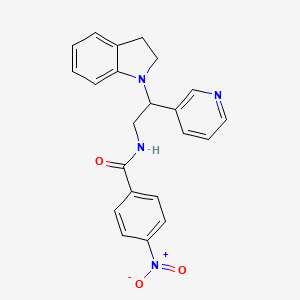

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-22(17-7-9-19(10-8-17)26(28)29)24-15-21(18-5-3-12-23-14-18)25-13-11-16-4-1-2-6-20(16)25/h1-10,12,14,21H,11,13,15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPBVPQVDQPDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

Pyridine Introduction: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Linking the Indole and Pyridine: The two rings can be linked through an alkylation reaction.

Nitrobenzamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential anti-cancer and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, which may lead to the development of new therapeutic agents.

- Enzyme Inhibition : Preliminary studies suggest that N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide may act as a non-competitive inhibitor of certain kinase enzymes involved in cell signaling pathways. This could have implications for cancer treatment by modulating signaling pathways that promote tumor growth.

2. Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures. Its functional groups can participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks .

3. Biological Probes

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group could be involved in redox reactions, while the indole and pyridine rings might facilitate binding to specific sites on target molecules.

Comparison with Similar Compounds

Structural Analog: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Key Differences :

- Substituents: This analog replaces the nitro group with a methylpiperazinyl-methyl group, introducing a basic, polar side chain that likely improves solubility compared to the nitro-containing target compound. The pyrimidinyl-amino group may enhance hydrogen-bonding interactions with biological targets .

- Biological Implications : Methylpiperazine derivatives are often utilized to modulate pharmacokinetic properties, suggesting this analog may exhibit better bioavailability than the nitro-substituted compound .

Structural Analog: 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

Key Differences :

- Substituent Positions : The nitro group in 4MNB is located on the aniline ring rather than the benzamide, altering electronic distribution. The bromo and methoxy groups introduce steric and electronic effects distinct from the target compound’s indoline-pyridine system .

- Structural Parameters : Crystallographic data for 4MNB reveal bond lengths (e.g., C–N amide bond: 1.34 Å) and angles comparable to other benzamides, suggesting similar backbone rigidity. However, the nitro group’s position may influence π-stacking interactions .

Patent-Derived Analogs: Indoline- and Quinoline-Linked Benzamides

Key Differences :

- Core Structure: Example compounds from patents (e.g., N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) replace the ethyl bridge with quinoline or tetrahydrofuran moieties. These modifications likely alter conformational flexibility and target selectivity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Withdrawing Effects : The nitro group in the target compound may enhance binding to electron-rich regions of biological targets compared to bromo or methoxy substituents in analogs like 4MNB .

- Solubility and Bioavailability : Analogs with methylpiperazine (e.g., ) or tetrahydrofuran-oxy groups (e.g., ) exhibit improved solubility profiles, suggesting opportunities for optimizing the target compound’s pharmacokinetics .

Biological Activity

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a complex organic compound notable for its potential biological activities, which arise from its unique molecular structure comprising an indole moiety, a pyridine ring, and a nitrobenzamide functional group. This compound is of increasing interest in medicinal chemistry due to its possible applications in drug development, particularly in targeting specific biological pathways.

Structural Characteristics

The compound's structure can be broken down into three significant components:

- Indole Moiety : Known for its ability to interact with various biological receptors, potentially influencing neurotransmitter systems.

- Pyridine Ring : Commonly found in numerous pharmaceuticals, the pyridine ring enhances the compound's ability to form hydrogen bonds with biological molecules.

- Nitrobenzamide Functional Group : The presence of the nitro group can increase reactivity and alter biological properties, making it a focal point for further research.

- Enzyme Inhibition : The compound is hypothesized to inhibit kinase enzymes, which play critical roles in cellular signaling and regulation.

- Receptor Interaction : The indole component may facilitate interactions with neurotransmitter receptors, influencing neurological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-amino-benzamide | Contains an amino group instead of a nitro group | Potentially different biological activity due to amino substitution |

| N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-benzamide | Contains a methyl group instead of a nitro group | Variation in lipophilicity and reactivity |

| N-[2-(1H-indol-3-yl)ethyl]-4-nitro-benzamide | Lacks the pyridine moiety | Provides insights into the role of pyridine in biological activity |

This table illustrates how variations in functional groups can significantly impact biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on indole-based compounds for their potential as HIV inhibitors. For example, research has identified scaffolds that target multiple viral functions simultaneously, suggesting that similar strategies could be applied to this compound. The structural optimization of such compounds has led to derivatives exhibiting low micromolar activity against HIV replication .

Additionally, investigations into the chemical reactivity of compounds with similar structures indicate that the nitro group may participate in redox reactions and influence binding affinity to target enzymes.

Q & A

Q. What experimental approaches confirm the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.